

Analytical methods for the quantification of 5-(4-Chlorophenyl)nicotinic acid

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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)nicotinic acid

Cat. No.: B1591964

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Application Note: Quantitative Analysis of 5-(4-Chlorophenyl)nicotinic Acid

Introduction

5-(4-Chlorophenyl)nicotinic acid is a synthetic organic compound with a structural backbone similar to nicotinic acid (Vitamin B3). Its chlorinated phenyl moiety suggests potential applications in pharmaceutical and agrochemical research, necessitating precise and reliable quantitative methods to support pharmacokinetic studies, formulation development, and quality control. This application note provides detailed protocols for the quantification of **5-(4-Chlorophenyl)nicotinic acid** in both simple and complex biological matrices, utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The methodologies described herein are designed to be robust, accurate, and reproducible, adhering to the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines for analytical method validation.^{[1][2]}

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-Phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and accessibility.^[3] This method is ideal for the quantification of **5-(4-Chlorophenyl)nicotinic acid** in bulk drug substance, formulated products, and for in-process controls where high sensitivity is not the primary requirement.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The acidic nature of **5-(4-Chlorophenyl)nicotinic acid** allows for its retention and separation from potential impurities. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength.

Experimental Protocol: HPLC-UV

1.2.1. Materials and Reagents

- **5-(4-Chlorophenyl)nicotinic acid** reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (ACS grade)
- Ultrapure water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- C18 Solid-Phase Extraction (SPE) cartridges (for biological samples)

1.2.2. Instrumentation

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 reversed-phase column (e.g., $4.6 \times 150 \text{ mm}$, $5 \mu\text{m}$ particle size).^[4]

1.2.3. Preparation of Solutions

- Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. The exact ratio should be optimized for ideal retention and peak shape, a starting point could be 60:40 (v/v)

Acetonitrile:0.1% Formic Acid.

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **5-(4-Chlorophenyl)nicotinic acid** reference standard in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.4. Sample Preparation

- For Drug Substance/Formulation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
- For Biological Matrices (e.g., Plasma):
 - Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.[\[5\]](#) Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Solid-Phase Extraction (SPE) for Cleaner Samples:
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
 - Load the supernatant from the protein precipitation step.
 - Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
 - Elute the analyte with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.[\[9\]](#)

1.2.5. Chromatographic Conditions

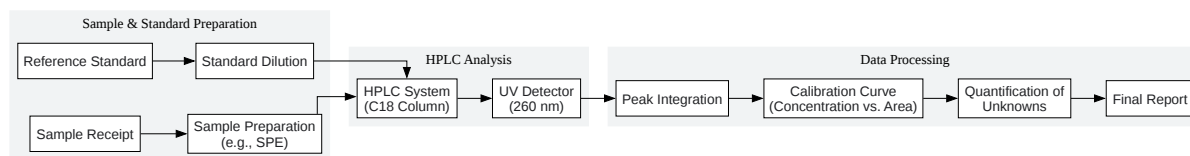
Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 μ L
Detection Wavelength	260 nm (To be determined by UV scan of the analyte)
Run Time	10 minutes

Method Validation Summary (HPLC-UV)

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[\[1\]](#)[\[2\]](#)[\[10\]](#)[\[11\]](#)

Parameter	Acceptance Criteria (Typical)
Linearity	$R^2 \geq 0.995$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	$\leq 2.0\%$
Selectivity	No interference at the retention time of the analyte
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Robustness	Insensitive to minor changes in method parameters

Workflow Diagram: HPLC-UV Analysis



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Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of low concentrations of **5-(4-Chlorophenyl)nicotinic acid** in biological fluids for pharmacokinetic studies, LC-MS/MS is the method of choice.^{[7][8]}

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from matrix components by HPLC. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol: LC-MS/MS

2.2.1. Materials and Reagents

- Same as for HPLC-UV, but with LC-MS grade solvents.

- An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., **5-(4-Chlorophenyl)nicotinic acid-d4**). If unavailable, a structurally similar compound can be used.

2.2.2. Instrumentation

- UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2.3. Preparation of Solutions

- Mobile Phase: Similar to HPLC-UV, but with LC-MS grade solvents (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
- Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all samples and standards.

2.2.4. Chromatographic and Mass Spectrometric Conditions

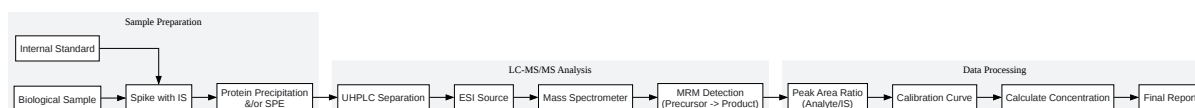
Parameter	Condition
LC Conditions	
Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Optimized for analyte retention and separation
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
MS Conditions	
Ionization Mode	ESI Positive
MRM Transitions	To be determined by infusion of the standard. Hypothetical values: Analyte: m/z 248.0 -> 204.0; IS: m/z 252.0 -> 208.0
Dwell Time	100 ms
Collision Energy	Optimized for maximum product ion signal
Capillary Voltage	3.5 kV

Method Validation Summary (LC-MS/MS)

Validation for bioanalytical methods has more extensive requirements, including matrix effects and stability.[\[3\]](#)[\[12\]](#)

Parameter	Acceptance Criteria (Typical)
Linearity	$R^2 \geq 0.99$
Accuracy (% Recovery)	85.0% - 115.0%
Precision (% RSD)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Selectivity	No significant interference from matrix components
Matrix Effect	Assessed and minimized
Limit of Quantification (LOQ)	Lowest standard on the calibration curve that meets accuracy and precision criteria
Stability	Analyte stable under various storage and processing conditions

Workflow Diagram: LC-MS/MS Analysis



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Caption: Workflow for LC-MS/MS analysis.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of **5-(4-Chlorophenyl)nicotinic acid** will depend on the specific application, required sensitivity, and

the complexity of the sample matrix. The HPLC-UV method is well-suited for routine analysis of bulk materials and formulations, while the LC-MS/MS method provides the high sensitivity and selectivity necessary for bioanalytical studies. Both methods, when properly validated, will yield reliable and accurate data to support research and development activities.

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